molecular formula C10H16NO4P B12312203 (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine

(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine

Cat. No.: B12312203
M. Wt: 245.21 g/mol
InChI Key: YFOCHWJDRUXOIQ-UHFFFAOYSA-N
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Description

(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine is a compound that combines the structural features of both phosphonic acids and amines. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the oxirane ring and the phosphonic acid group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine typically involves the reaction of (3-Methyloxiran-2-yl)phosphonic acid with phenylmethanamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The phosphonic acid group can be reduced to phosphine oxides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.

Major Products

The major products formed from these reactions include diols from oxidation, phosphine oxides from reduction, and substituted amines from nucleophilic substitution reactions.

Scientific Research Applications

(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyloxiran-2-yl)phosphonic acid benzylamine
  • Phosphonic acid derivatives

Uniqueness

(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine is unique due to the combination of the oxirane ring and the phosphonic acid group, which provides it with distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C10H16NO4P

Molecular Weight

245.21 g/mol

IUPAC Name

(3-methyloxiran-2-yl)phosphonic acid;phenylmethanamine

InChI

InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6)

InChI Key

YFOCHWJDRUXOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN

Origin of Product

United States

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